molecular formula C8H8N4O4 B8797887 1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purine-8-carboxylic acid CAS No. 5439-47-4

1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purine-8-carboxylic acid

Cat. No. B8797887
CAS RN: 5439-47-4
M. Wt: 224.17 g/mol
InChI Key: CUADZKWWQWDTQE-UHFFFAOYSA-N
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Patent
US07741341B2

Procedure details

5.00 g (24.0 mmol) 8-Hydroxymethyl-1,3-dimethyl-3,7-dihydro-purine-2,6-dione were suspended in 15 mL water. 16.8 mL (33.6 mmol) of a 2 N NaOH-solution were added. The resulting mixture was cooled to 5° C. At that temperature a solution of 5.05 g (32.2 mmol) KMnO4 in 86 mL water was added. After stirring at room temperature for 4 h the reaction mixture was filtered over Celite. After addition of activated carbon the filtrate was again filtered over Celite. The filtrate was concentrated to a volume of 200 mL and 5 mL of conc. HCl-solution were added. After standing at 4° C. for 16 h the crystaline product was filtered off, washed twice with cold water and acetone and dried under reduced pressure at 40° C.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5.05 g
Type
reactant
Reaction Step Three
Name
Quantity
86 mL
Type
solvent
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[NH:11][C:10]2[C:9](=[O:12])[N:8]([CH3:13])[C:7](=[O:14])[N:6]([CH3:15])[C:5]=2[N:4]=1.[OH-].[Na+].[O-:18][Mn](=O)(=O)=O.[K+]>O>[CH3:13][N:8]1[C:9](=[O:12])[C:10]2[NH:11][C:3]([C:2]([OH:18])=[O:1])=[N:4][C:5]=2[N:6]([CH3:15])[C:7]1=[O:14] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OCC1=NC=2N(C(N(C(C2N1)=O)C)=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
5.05 g
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Name
Quantity
86 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 4 h the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered over Celite
ADDITION
Type
ADDITION
Details
After addition of activated carbon the filtrate
FILTRATION
Type
FILTRATION
Details
was again filtered over Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to a volume of 200 mL and 5 mL of conc. HCl-solution
ADDITION
Type
ADDITION
Details
were added
WAIT
Type
WAIT
Details
After standing at 4° C. for 16 h
Duration
16 h
FILTRATION
Type
FILTRATION
Details
the crystaline product was filtered off
WASH
Type
WASH
Details
washed twice with cold water and acetone
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure at 40° C.

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
CN1C(N(C=2N=C(NC2C1=O)C(=O)O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.